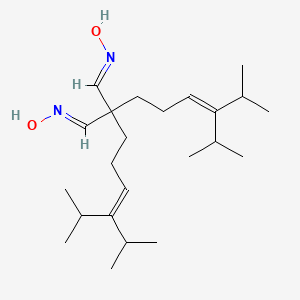
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two isopropyl and methyl-substituted hexenyl groups attached to a malonaldehyde dioxime core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexenyl intermediates, which are then coupled with malonaldehyde dioxime under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters and purification techniques to achieve the desired quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropyl-5-methylhex-2-enal: A related compound with a similar hexenyl structure but different functional groups.
Bicyclo[4.4.0]dec-1-ene, 2-isopropyl-5-methyl-9-methylene-: Another compound with structural similarities but distinct chemical properties.
Uniqueness
2,2-Bis(4-isopropyl-5-methylhex-3-en-1-yl)malonaldehyde dioxime stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
Molekularformel |
C23H42N2O2 |
|---|---|
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
(NE)-N-[2-[(E)-hydroxyiminomethyl]-7-methyl-2-(5-methyl-4-propan-2-ylhex-3-enyl)-6-propan-2-yloct-5-enylidene]hydroxylamine |
InChI |
InChI=1S/C23H42N2O2/c1-17(2)21(18(3)4)11-9-13-23(15-24-26,16-25-27)14-10-12-22(19(5)6)20(7)8/h11-12,15-20,26-27H,9-10,13-14H2,1-8H3/b24-15+,25-16+ |
InChI-Schlüssel |
DDMMCMOIKFDZIU-FEZYOMQXSA-N |
Isomerische SMILES |
CC(C(=CCCC(/C=N/O)(/C=N/O)CCC=C(C(C)C)C(C)C)C(C)C)C |
Kanonische SMILES |
CC(C)C(=CCCC(CCC=C(C(C)C)C(C)C)(C=NO)C=NO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




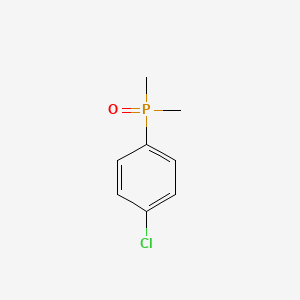
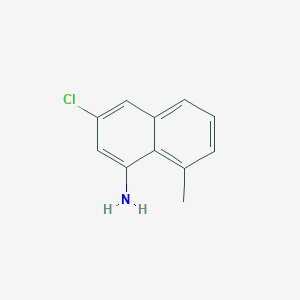

![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)

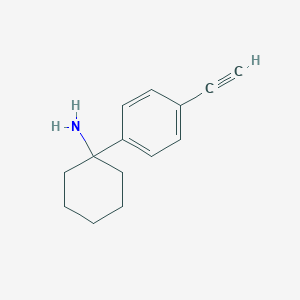
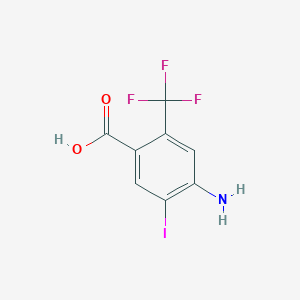
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)



